molecular formula C59H64N2O17 B1193267 Paclitaxel-SMCC

Paclitaxel-SMCC

Cat. No.: B1193267
M. Wt: 1073.158
InChI Key: INJXTVZVAWCWGH-YIDBHEPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel-SMCC is a heterobifunctional cross-linking reagent designed for precise conjugation in biochemical research. It combines the chemotherapeutic agent paclitaxel with the cross-linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The SMCC moiety features two reactive groups: an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues), and a maleimide group, which binds to thiols (e.g., cysteine residues) . This enables controlled conjugation of paclitaxel to antibodies, proteins, or nanoparticles while preserving bioactivity.

This compound is utilized in enzyme-linked immunoassays (ELISAs) and targeted drug delivery systems. Its design addresses limitations of traditional cross-linking methods (e.g., glutaraldehyde), which often cause uncontrolled polymerization and reduced functional activity of conjugated molecules .

Properties

Molecular Formula

C59H64N2O17

Molecular Weight

1073.158

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

InChI

InChI=1S/C59H64N2O17/c1-32-40(75-55(71)48(46(36-16-10-7-11-17-36)60-52(68)37-18-12-8-13-19-37)76-53(69)39-24-22-35(23-25-39)30-61-43(65)26-27-44(61)66)29-59(72)51(77-54(70)38-20-14-9-15-21-38)49-57(6,41(64)28-42-58(49,31-73-42)78-34(3)63)50(67)47(74-33(2)62)45(32)56(59,4)5/h7-21,26-27,35,39-42,46-49,51,64,72H,22-25,28-31H2,1-6H3,(H,60,68)/t35?,39?,40-,41-,42+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1

InChI Key

INJXTVZVAWCWGH-YIDBHEPESA-N

SMILES

CC1=C2[C@@H](OC(C)=O)C([C@]3(C)[C@@H](O)C[C@@H]4[C@](CO4)(OC(C)=O)[C@H]3[C@H](OC(C5=CC=CC=C5)=O)[C@@](C[C@@H]1OC([C@H](OC(C6CCC(CC6)CN7C(C=CC7=O)=O)=O)[C@@H](NC(C8=CC=CC=C8)=O)C9=CC=CC=C9)=O)(O)C2(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paclitaxel-SMCC;  Paclitaxel with SMCC linker;  Paclitaxel ADC conjugate.;  SMCC-Taxol;  SMCC taxol, Taxol-SMCC, Taxol SMCC; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of SMCC-Based Conjugates

Compound Conjugated Drug Reactive Groups Primary Applications Advantages
Paclitaxel-SMCC Paclitaxel NHS ester, maleimide Targeted drug delivery, immunoassays High selectivity, minimal self-polymerization, retains paclitaxel activity
Doxorubicin-SMCC Doxorubicin NHS ester, maleimide Antibody-drug conjugates (ADCs) Enables pH-sensitive drug release in cancer therapy
DSG-PEG-OPSS None OPSS (thiol-reactive) Protein-protein conjugation Enhanced solubility due to PEG spacer; suitable for in vitro diagnostics

Key Findings :

  • This compound and Doxorubicin-SMCC share identical cross-linking mechanisms but differ in therapeutic payloads. This compound is prioritized for microtubule-targeted applications, while Doxorubicin-SMCC is used for DNA intercalation .
  • DSG-PEG-OPSS lacks a drug component but incorporates a polyethylene glycol (PEG) spacer, improving solubility and reducing steric hindrance during conjugation .

Comparison with Traditional Cross-Linking Methods

Table 2: Efficiency of Cross-Linking Strategies

Method Reaction Specificity Risk of Self-Polymerization Conjugate Stability Typical Applications
This compound High (dual-target) Low High Research-grade ADCs, diagnostics
Glutaraldehyde Low (non-specific) High Moderate General protein fixation
Carbodiimide (EDC) Moderate (amine-carboxyl) Moderate Variable Peptide synthesis, surface coating

Key Findings :

  • Traditional methods like glutaraldehyde and carbodiimide (EDC) exhibit poor specificity, leading to heterogeneous conjugates and loss of bioactivity. For example, glutaraldehyde causes random cross-linking of amine groups, which diminishes antibody binding capacity by ~40% compared to SMCC-based strategies .
  • This compound achieves >90% conjugation efficiency in antibody-paclitaxel complexes, as confirmed by high-performance liquid chromatography (HPLC) .

Emerging Alternatives and Limitations

  • Sulfo-SMCC Derivatives : These water-soluble variants (e.g., Sulfo-SMCC Sodium) enhance reaction kinetics in aqueous environments but are incompatible with organic solvents required for paclitaxel conjugation .
  • Enzyme-Cleavable Linkers : Compounds like Lys-SMCC-DM1 integrate protease-sensitive bonds for intracellular drug release. However, they introduce complexity in synthesis and stability testing, limiting their adoption compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Paclitaxel-SMCC
Reactant of Route 2
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Paclitaxel-SMCC

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